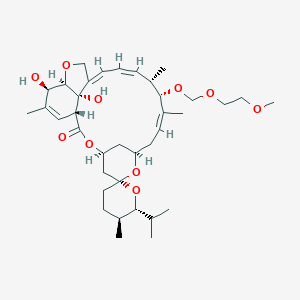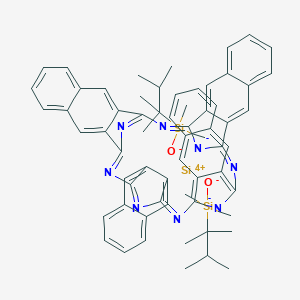
2-氨基-1-苯基乙醇
概述
描述
2-Amino-1-phenylethanol is an organic compound with the molecular formula C8H11NO. It is a white solid with a melting point of 56-58°C and a boiling point of 160°C at 17 mmHg . This compound is known for its aromatic properties and is soluble in water and many organic solvents . It is also referred to as alpha-(aminomethyl)benzyl alcohol and DL-beta-hydroxyphenethylamine .
科学研究应用
2-Amino-1-phenylethanol has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-Amino-1-phenylethanol, also known as phenylethanolamine, is the NMDA receptor , a type of glutamate receptor . This receptor plays a vital role in neuronal function . Other targets include Catechol O-methyltransferase enzyme , Voltage-dependent T-type calcium channel subunit alpha-1I , Interferon alpha/beta receptor 2 , and Cytochrome P450 3A4 enzyme .
Mode of Action
Phenylethanolamine acts as an agonist of the NMDA receptor . This means it binds to this receptor and activates it. The activation of the NMDA receptor facilitates the influx of calcium ions into the cell . This influx initiates a multitude of intracellular signaling pathways .
Biochemical Pathways
The activation of the NMDA receptor by phenylethanolamine triggers several downstream effects in the biochemical pathways. These include the initiation of intracellular signaling pathways that play a vital role in neuronal function . .
Pharmacokinetics
The pharmacokinetics of phenylethanolamine, after intravenous administration to dogs, were studied and found to follow the “two-compartment model”, with T 1/2 (α) ≃ 6.8 mins and T 1/2 (β) ≃ 34.2 mins . The “plasma half-life” of phenylethanolamine was therefore about 30 minutes .
Result of Action
The activation of the NMDA receptor by phenylethanolamine and the subsequent influx of calcium ions into the cell initiate several intracellular signaling pathways . These pathways play a crucial role in neuronal function . .
Action Environment
The action, efficacy, and stability of phenylethanolamine can be influenced by various environmental factors. For instance, the compound is a combustible solid and should be stored away from heat sources . It is soluble in water , which could influence its distribution in the body. Furthermore, it should be handled with care to avoid skin and eye contact, and inhalation . It is recommended to use it only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
2-Amino-1-phenylethanol plays a crucial role in biochemical reactions, particularly in the synthesis of other organic compounds. It is an intermediate in the manufacturing of pressor amines and is used as a topical vasoconstrictor . The compound interacts with several enzymes and proteins, including phenylethanolamine N-methyltransferase, which converts norepinephrine to epinephrine . This interaction is essential for the regulation of catecholamine levels in the body. Additionally, 2-Amino-1-phenylethanol has been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by interfering with biofilm formation .
Cellular Effects
2-Amino-1-phenylethanol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an agonist of the NMDA receptor, a glutamate receptor, facilitating the influx of calcium ions into the cell and initiating multiple intracellular signaling pathways . This action plays a vital role in neuronal function. Furthermore, 2-Amino-1-phenylethanol has demonstrated inhibitory effects on the growth of MRSA by disrupting biofilm formation and down-regulating related genes .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-phenylethanol involves its interaction with various biomolecules. As an agonist of the NMDA receptor, it facilitates calcium ion influx, which triggers intracellular signaling pathways crucial for neuronal function . Additionally, it inhibits the growth of MRSA by interfering with biofilm formation and down-regulating genes associated with biofilm production . These interactions highlight the compound’s potential as a therapeutic agent in treating bacterial infections and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-phenylethanol have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to oxidizing agents, acids, acid chlorides, and acid anhydrides . Long-term studies have shown that 2-Amino-1-phenylethanol can maintain its inhibitory effects on MRSA biofilm formation over extended periods . Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Amino-1-phenylethanol vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit MRSA growth without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Amino-1-phenylethanol is involved in several metabolic pathways, including the synthesis of catecholamines. It interacts with enzymes such as phenylethanolamine N-methyltransferase, which converts norepinephrine to epinephrine . This interaction is crucial for maintaining the balance of catecholamines in the body. Additionally, the compound has been shown to affect amino acid pathways, altering metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Amino-1-phenylethanol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. For example, its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders .
Subcellular Localization
The subcellular localization of 2-Amino-1-phenylethanol is critical for its activity and function. The compound is known to localize in multiple cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These factors play a significant role in determining the compound’s efficacy in various biochemical and therapeutic applications.
准备方法
2-Amino-1-phenylethanol can be synthesized through several methods:
Opening of Styrene Oxide with Ammonia: This method involves the reaction of styrene oxide with ammonia to produce 2-amino-1-phenylethanol.
Reduction of Mandelamide: Mandelamide can be reduced to yield 2-amino-1-phenylethanol.
Resolution of Racemic Mixture: The racemic mixture of 2-amino-1-phenylethanol can be resolved using di-O-p-toluoyltartaric acid to obtain optically pure compounds.
Chiral Oxaborolidine Catalyzed Borane Reduction: This method involves the reduction of phenacyl chloride using a chiral oxaborolidine catalyst, followed by reaction with ammonium hydroxide.
化学反应分析
2-Amino-1-phenylethanol undergoes various chemical reactions:
Oxidation: It can be oxidized to form 2-aminoacetophenone.
Reduction: The compound can be reduced to form phenethylamine.
Substitution: It can undergo substitution reactions, such as acylation, to form derivatives.
Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation, borane for reduction, and various acids for resolution . Major products formed from these reactions include 2-aminoacetophenone and phenethylamine .
相似化合物的比较
2-Amino-1-phenylethanol can be compared with other similar compounds such as:
2-Amino-1-propanol: This compound has a similar structure but lacks the phenyl group, making it less aromatic.
2-Amino-3-phenyl-1-propanol: This compound has an additional carbon in the chain, which affects its reactivity and solubility.
2-Aminoacetophenone: This compound is an oxidized form of 2-amino-1-phenylethanol and has different chemical properties.
The uniqueness of 2-amino-1-phenylethanol lies in its aromatic properties and its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-amino-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSIYEODSMZIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864094 | |
| Record name | (±)-Phenylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS], Solid | |
| Record name | Phenylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hydroxyphenethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
45.8 mg/mL | |
| Record name | 2-Hydroxyphenethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00132 [mmHg] | |
| Record name | Phenylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7568-93-6 | |
| Record name | (±)-Phenylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7568-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-phenylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-phenylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (±)-Phenylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(aminomethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P4Y56479O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyphenethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56.5 °C | |
| Record name | 2-Hydroxyphenethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)










